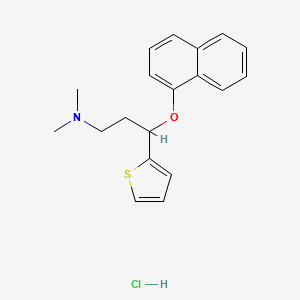

N-Methyl Duloxetine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22ClNOS |

|---|---|

Molecular Weight |

347.9 g/mol |

IUPAC Name |

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H21NOS.ClH/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;/h3-11,14,18H,12-13H2,1-2H3;1H |

InChI Key |

SMCDVRYMNSTQTE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |

Origin of Product |

United States |

Foundational & Exploratory

N-Methyl Duloxetine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl Duloxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically designated as (S)-(+)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine hydrochloride, is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI).[1] It is the active pharmaceutical ingredient in medications used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain associated with diabetic peripheral neuropathy.[1][2] This technical guide provides a comprehensive overview of a common synthetic route and the analytical characterization of this compound.

I. Synthesis of this compound

A prevalent method for the synthesis of this compound involves a multi-step process, which is outlined below.

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation Thiophene undergoes a Friedel-Crafts acylation with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) to yield 3-chloro-1-(thiophen-2-yl)propan-1-one.[3]

Step 2: Asymmetric Reduction The resulting ketone is then subjected to an enantioselective reduction.[3] This is commonly achieved using a chiral catalyst like the (R)-Corey-Bakshi-Shibata (CBS) catalyst with borane in an appropriate solvent such as tetrahydrofuran (THF). This step is crucial for establishing the desired (S)-stereochemistry of the final product. The product of this step is (S)-3-chloro-1-(2-thienyl)-1-propanol.[3]

Step 3: Finkelstein Reaction and Amination The chloro group in (S)-3-chloro-1-(2-thienyl)-1-propanol is converted to a more reactive iodo group via a Finkelstein reaction.[3] The resulting (S)-3-iodo-1-(2-thienyl)-1-propanol is then reacted with methylamine in a solvent like THF to produce (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.[3]

Step 4: Nucleophilic Aromatic Substitution The alcohol, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, undergoes a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene.[3] A strong base, such as sodium hydride (NaH), is used in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to deprotonate the alcohol, forming an alkoxide that then displaces the fluoride from the naphthalene ring.[3] This step yields the free base of duloxetine.

Step 5: Salt Formation Finally, the duloxetine free base is treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropyl acetate, to form the stable this compound salt.[3]

II. Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. The following analytical techniques are commonly employed.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Data Presentation

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shifts (δ ppm) | Signals corresponding to aromatic protons of the naphthalene and thiophene rings, the methine proton, methylene protons of the propyl chain, and the N-methyl group are observed.[4][5] |

| ¹³C NMR | Chemical Shifts (δ ppm) | Resonances for all 18 carbon atoms are present, including those of the aromatic rings, the propyl chain, and the methyl group.[4][6] |

| Mass Spec. | m/z | The protonated molecule [M+H]⁺ is observed at approximately m/z 298.3.[7] A major fragment ion is often seen at m/z 154.1.[7][8] |

| IR Spec. | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O-C ether stretching are present.[4][9] |

| HPLC | Retention Time | Varies depending on the specific method, but a well-defined peak for duloxetine is obtained.[1][10][11] |

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used for the analysis of this compound.[1]

-

Column: Inertsil BDS C8 (250x4.6 mm, 5 µm) or equivalent.[1]

-

Mobile Phase: A mixture of buffer (e.g., phosphate buffer), acetonitrile, and methanol. A common mobile phase composition is a mixture of Buffer: Acetonitrile: Methanol (55:37:8% v/v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detector at 215 nm.[1]

-

Retention Time: The retention time for duloxetine is approximately 6.431 minutes under these conditions.[1]

2. Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of this compound.[12]

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[13]

-

Parent Ion (Q1): m/z 298.3.[7]

-

Product Ion (Q3): m/z 154.1.[7]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and ammonium formate buffer (e.g., 80:20 v/v) is often used.[12]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[4]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons of the naphthyl and thienyl groups, as well as the aliphatic protons of the propanamine chain and the N-methyl group.[5]

-

¹³C NMR: The spectrum will display resonances for all 18 carbon atoms in the molecule, providing further confirmation of the structure.[4]

4. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.[4]

-

Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) disc.[4]

-

Spectral Range: 4000-400 cm⁻¹.[4]

-

Characteristic Peaks: The spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule, such as N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds.[9]

References

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Duloxetine Hydrochloride | C18H20ClNOS | CID 60834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neuroquantology.com [neuroquantology.com]

- 13. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl Duloxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methyl Duloxetine hydrochloride. N-Methyl Duloxetine is a derivative and impurity of Duloxetine, a well-known selective serotonin and norepinephrine reuptake inhibitor (SNRI). Understanding the physicochemical characteristics of related compounds like this compound is crucial for drug development, formulation, and quality control within the pharmaceutical industry. This document outlines its chemical identity, summarizes its known physicochemical parameters in tabular format, details the experimental protocols for their determination, and provides visualizations for key experimental and logical workflows.

Chemical Identity and Structure

This compound is the hydrochloride salt of N-Methyl Duloxetine. The addition of a methyl group to the amine of the parent compound, Duloxetine, results in a tertiary amine structure.

-

IUPAC Name: (3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride

-

CAS Number: 132335-46-7 (for the free base)

-

Chemical Formula: C₁₉H₂₂ClNOS

-

Molecular Weight: 347.90 g/mol

Physicochemical Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that specific experimental data for the N-methylated form is limited in publicly accessible literature. Therefore, data for the parent compound, Duloxetine hydrochloride, is included for reference and comparison. The addition of a methyl group is expected to increase lipophilicity and molecular weight, which may influence these properties.

| Property | This compound | Duloxetine Hydrochloride (for reference) |

| Molecular Formula | C₁₉H₂₂ClNOS | C₁₈H₂₀ClNOS |

| Molecular Weight | 347.90 g/mol | 333.88 g/mol |

| Melting Point (°C) | Data not available | 118-122 or 161-165 |

| pKa | Data not available | 9.34 |

| Solubility | Data not available | pH-dependent water solubility: - 21.6 g/L (at pH 4)- 2.74 g/L (at pH 7)- 0.331 g/L (at pH 9)Organic Solvent Solubility: - DMSO: ~25 mg/mL- Ethanol: ~20 mg/mL- DMF: ~30 mg/mL |

| LogP / LogD | Data not available | LogD (n-octanol/water): - 0.781 (at pH 4)- 1.54 (at pH 7)- 3.35 (at pH 9) |

Experimental Protocols

The determination of physicochemical properties is fundamental in pre-formulation studies. Below are detailed methodologies for key experiments.

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Protocol:

-

Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 4, 7, 9).

-

Sample Addition: Add an excess amount of this compound to a vial containing a known volume of the prepared buffer. The presence of solid, undissolved compound is necessary to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The measured concentration is reported as the equilibrium solubility at the specific pH and temperature.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by measuring pH changes upon the addition of a titrant.

Protocol:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent (e.g., a water/methanol co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode into the solution.

-

Titration Process: For a basic compound like N-Methyl Duloxetine, the solution can be made acidic (e.g., to pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl). Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. This can be calculated more accurately by analyzing the first or second derivative of the titration curve. Perform the titration in triplicate to ensure reproducibility.

The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting absorption and distribution. A common indirect method for LogP determination is by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

System Setup: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of standard compounds with well-established, known LogP values that span a range encompassing the expected LogP of the test compound.

-

Standard Analysis: Inject each standard compound and measure its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of an unretained compound).

-

Calibration Curve: Generate a calibration curve by plotting the logarithm of the capacity factor (log k) for the standards against their known LogP values. A linear relationship is expected.

-

Sample Analysis: Inject a solution of this compound under the identical chromatographic conditions and determine its retention time and calculate its log k value.

-

LogP Calculation: Interpolate the LogP of this compound from its log k value using the linear regression equation derived from the calibration curve.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes relevant to the study of this compound.

Caption: Experimental workflow for determining key physicochemical properties.

Caption: Proposed mechanism of action for N-Methyl Duloxetine's analgesic effect.

N-Methyl Duloxetine hydrochloride CAS number and molecular weight

This technical guide provides a comprehensive overview of N-Methyl Duloxetine hydrochloride, a derivative of the well-known serotonin-norepinephrine reuptake inhibitor, duloxetine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and mechanism of action as a potent analgesic.

Data Presentation

The quantitative data for N-Methyl Duloxetine and its hydrochloride salt are summarized in the tables below for clear comparison.

Table 1: Chemical and Physical Properties

| Property | N-Methyl Duloxetine | This compound |

| Molecular Formula | C₁₉H₂₁NOS | C₁₉H₂₂ClNOS[1] |

| Molecular Weight | 311.44 g/mol [2] | 347.90 g/mol [1] |

| CAS Number | 132335-46-7[2] | Not explicitly available in public databases |

Table 2: Summary of In-Vivo Analgesic Efficacy

| Administration Route | Dosage | Effect on Postoperative Allodynia and Hyperalgesia |

| Ipsilateral Subcutaneous Injection | 2 mg/0.4 mL | ~89% to 99% reduction in the area under the curve of skin responses next to the incision over 5 days |

| Systemic Intraperitoneal Injection | 10 mg | ~53% to 69% reduction in analgesic effects compared to local injection |

| Contralateral Subcutaneous Injection | 10 mg | Ineffective |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound (Proposed)

The following is a proposed multi-step synthesis protocol adapted from the known synthesis of duloxetine and its precursors.

Step 1: Synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

This initial step involves the asymmetric reduction of 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.

-

Under an argon atmosphere, add (R,R)-Cl₂((R)-xylBINAP)((R)-DAIPEN) (0.025 mmol), 2-propanol (100 mL), and a 1.0 M solution of potassium tert-butoxide in 2-propanol (7.5 mL, 7.5 mmol) to a glass autoclave.

-

Add 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (22.9 g, 0.125 mol) to the mixture.

-

Degas the reaction system multiple times and replace the atmosphere with argon.

-

Introduce hydrogen gas to the desired pressure to initiate the reaction.

-

Stir the reaction at 28°C for 6 hours.

-

Return the system to normal temperature and pressure, then concentrate the reaction solution.

-

Add heptane to precipitate the solid product.

-

Filter the resulting solid and dry it under reduced pressure to yield (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine. The optical purity should be assessed by chiral HPLC.

Step 2: Synthesis of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

This step involves a nucleophilic aromatic substitution reaction.

-

Dissolve (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine (13.5 g) in 80 mL of dimethylsulfoxide (DMSO) at 25°C.

-

Slowly add sodium hydride (3 g of a 60% dispersion in mineral oil) with vigorous stirring.

-

Add potassium benzoate and continue stirring.

-

Add 1-fluoronaphthalene and continue to stir the reaction mixture.

-

Upon reaction completion, isolate the product as a phosphoric acid salt.

Step 3: Demethylation and Formation of N-Methyl Duloxetine

This step involves the selective demethylation of the tertiary amine. This can be achieved using various reagents, such as phenyl chloroformate followed by hydrolysis, to yield the secondary amine, N-Methyl Duloxetine.

Step 4: Formation of this compound

-

Dissolve the N-Methyl Duloxetine free base in a suitable solvent such as ethyl acetate.

-

Cool the solution to 0-5°C.

-

Add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) dropwise until the pH of the solution is acidic.

-

Stir the resulting slurry for several hours at a low temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethyl acetate and dry under vacuum to yield this compound.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The following is a proposed RP-HPLC method for the analysis of this compound, adapted from validated methods for duloxetine.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 5.4 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 229 nm.

-

Injection Volume: 10-20 µL.

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-25 µg/mL).

-

Prepare samples by accurately weighing and dissolving the test substance in methanol, followed by dilution with the mobile phase to a concentration within the calibration range.

-

In-Vivo Analgesic Activity Assessment

This protocol is based on the study by Wang et al. (2016).

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: A skin incision and extension model on the dorsothoracic skin to induce postoperative pain.

-

Drug Administration: Administer this compound via subcutaneous or intraperitoneal injection one hour before surgery.

-

Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold in response to the application of von Frey filaments to the area near the incision.

-

Assessment of Mechanical Hyperalgesia: Measure the response to a weighted needle prick in the area adjacent to the incision.

-

Data Analysis: Record measurements at multiple time points post-surgery and calculate the area under the curve (AUC) to determine the overall analgesic effect.

In-Vitro Electrophysiological Assay

This protocol is also based on the study by Wang et al. (2016).

-

Cell Line: Rat neuronal GH3 cells.

-

Technique: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

Culture GH3 cells under standard conditions.

-

Obtain whole-cell recordings of sodium currents (INa).

-

Apply this compound at various concentrations to the bath solution.

-

Measure the tonic block of INa by applying a test pulse from a holding potential where channels are in the resting state.

-

Measure the use-dependent block by applying a train of depolarizing pulses to assess the drug's affinity for the inactivated state of the sodium channels.

-

Mandatory Visualization

Signaling Pathway of Nociception and Analgesic Action

The following diagram illustrates the role of voltage-gated sodium channels in the transmission of pain signals and the mechanism by which this compound exerts its analgesic effect.

Caption: Mechanism of analgesia via sodium channel blockade.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines the logical workflow from the synthesis of this compound to its final analysis.

References

Spectral Analysis of N-Methyl Duloxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for N-Methyl Duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of this active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.95 - 7.10 | m | 7H | Ar-H |

| 6.95 | d | 1H | Thiophene-H |

| 5.80 | t | 1H | CH-O |

| 3.50 - 3.20 | m | 2H | CH₂-N |

| 2.80 | s | 3H | N-CH₃ |

| 2.70 - 2.40 | m | 2H | CH₂-CH |

Note: The data presented is a representative summary compiled from various sources. Actual chemical shifts may vary slightly depending on the solvent and instrument used.

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Assignment |

| 155.0 | Ar-C-O |

| 142.5 | Thiophene-C |

| 134.5 - 121.0 | Ar-C |

| 78.0 | CH-O |

| 55.0 | CH₂-N |

| 45.5 | N-CH₃ |

| 38.0 | CH₂-CH |

Note: The data presented is a representative summary. Actual chemical shifts can vary based on experimental conditions.

NMR Experimental Protocol

The NMR spectra are typically recorded on a high-field spectrometer, such as a 400 MHz or 500 MHz instrument.

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, commonly Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm.

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | N-H stretch (secondary amine salt) |

| 3100 - 3000 | Medium | Ar-H stretch |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Strong | C=C stretch (aromatic) |

| 1260 - 1220 | Strong | C-O-C stretch (aryl ether) |

| 790 - 770 | Strong | C-S stretch (thiophene) |

Note: The data is a general representation. The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).

IR Experimental Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Sample Preparation: The sample can be prepared as a potassium bromide (KBr) disc. A small amount of this compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disc.

-

Data Acquisition: The spectrum is typically collected in the range of 4000-400 cm⁻¹. A background spectrum of the KBr disc is recorded and subtracted from the sample spectrum. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

-

Molecular Ion (M+) : The protonated molecular ion [M+H]⁺ is observed at m/z 298.

-

Major Fragmentation Ions : Key fragment ions are observed at m/z 154, which corresponds to the naphthyloxy moiety, and other fragments resulting from the cleavage of the propanamine side chain.[2]

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 298 | [M+H]⁺ (Protonated Molecular Ion) |

| 154 | [C₁₀H₇O+CH₃]⁺ Fragment |

Mass Spectrometry Experimental Protocol

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used for analysis.

-

Ionization: Electrospray ionization (ESI) is a commonly used technique for this compound, as it is a polar molecule. The analysis is typically performed in positive ion mode.

-

Mass Analysis: The ions are separated by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed.[1]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

N-Methyl Duloxetine Hydrochloride: A Technical Deep Dive into its Sodium Channel Blocking Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Duloxetine hydrochloride, a derivative of the well-established serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, is emerging as a compound of interest with analgesic properties. A significant component of its pharmacological profile appears to be the direct modulation of voltage-gated sodium channels. This technical guide synthesizes the available preclinical data on the mechanism of action of N-Methyl Duloxetine as a sodium channel blocker, providing context through a detailed comparative analysis with its parent compound, duloxetine. This document outlines the state-dependent affinity, use-dependent characteristics, and the experimental framework used to elucidate these properties, offering a resource for researchers in pain pharmacology and drug development.

Introduction: Beyond Reuptake Inhibition

Duloxetine is a widely utilized therapeutic for major depressive disorder, generalized anxiety disorder, and various chronic pain syndromes, including diabetic peripheral neuropathy and fibromyalgia. Its primary mechanism is understood to be the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system through the inhibition of their respective reuptake transporters. However, a growing body of evidence reveals that duloxetine and its analogs also interact directly with voltage-gated sodium channels (VGSCs), a mechanism that may contribute significantly to their analgesic efficacy, particularly in neuropathic pain states.

N-Methyl Duloxetine has been identified as a homolog of duloxetine with demonstrated analgesic effects in preclinical models of postoperative pain. Crucially, its mechanism of action also includes the direct blockade of neuronal sodium channels, a property it shares with its parent compound. This guide focuses specifically on this aspect of N-Methyl Duloxetine's pharmacology.

Core Mechanism: State-Dependent Sodium Channel Blockade

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. These channels can exist in several distinct conformational states: resting, open, and inactivated. Many sodium channel-blocking drugs exhibit different affinities for these states.

N-Methyl Duloxetine has been shown to block neuronal sodium currents, demonstrating a higher affinity for the inactivated state compared to the resting state. This is a key characteristic of many local anesthetics and anticonvulsant drugs, implying that N-Methyl Duloxetine preferentially targets neurons that are depolarized or firing at high frequencies, such as those involved in nociceptive signaling.

In addition to this state-dependent inhibition, N-Methyl Duloxetine also elicits a significant use-dependent (or phasic) block of sodium currents. This means that its blocking effect becomes more pronounced with repetitive stimulation, such as during the rapid firing of action potentials that characterizes pain signals.

The proposed site of action for this family of compounds is the conserved local anesthetic receptor within the pore of the sodium channel.

Quantitative Analysis of Sodium Channel Inhibition

While direct IC50 values for this compound are not available in the peer-reviewed literature, extensive quantitative data exist for its parent compound, duloxetine. This data provides a valuable benchmark for understanding the potential potency and selectivity of N-Methyl Duloxetine. Studies on duloxetine have utilized whole-cell patch-clamp electrophysiology to determine its inhibitory concentrations on various sodium channel isoforms.

Table 1: Inhibitory Concentrations (IC50) of Duloxetine on Voltage-Gated Sodium Channel Subtypes

| Channel Subtype | Channel State | IC50 (µM) | Cell Line | Reference |

| hNav1.7 | Resting | 22.1 ± 0.4 | HEK Cells | [1] |

| hNav1.7 | Inactivated | 1.79 ± 0.10 | HEK Cells | [1] |

| hNav1.7 | Open | 0.25 ± 0.02 | HEK Cells | [1] |

| Nav1.4 (muscle) | Open | 0.51 ± 0.05 | HEK Cells | [1] |

| Nav1.5 (cardiac) | Tonic Block | 14 ± 1 | HEK Cells | |

| Nav1.7 | Tonic Block | 19 ± 2 | HEK Cells | |

| Nav1.8 | Tonic Block | 29 ± 2 | HEK Cells | |

| Endogenous (ND7/23) | Tonic Block | 23 ± 1 | Neuroblastoma |

Data presented as mean ± standard error.

The data for duloxetine clearly illustrates a strong preference for the open and inactivated states of the Nav1.7 channel, which is heavily implicated in pain signaling. The IC50 for the open channel is nearly 100-fold lower than for the resting state, underscoring its potent state-dependent nature.

Signaling Pathways and Logical Relationships

The mechanism of state-dependent blockade can be visualized as a preferential interaction of the drug with specific conformations of the sodium channel.

Caption: Preferential binding of N-Methyl Duloxetine to the inactivated state of VGSCs.

Experimental Protocols

The characterization of N-Methyl Duloxetine and duloxetine as sodium channel blockers relies on the whole-cell patch-clamp technique. This methodology allows for the direct measurement of ionic currents across the membrane of a single cell.

Cell Preparation and Culture

-

Cell Lines: Human embryonic kidney (HEK-293) cells or neuronal cell lines (e.g., GH3 pituitary cells, ND7/23 neuroblastoma) are commonly used.

-

Transfection: For studying specific sodium channel isoforms (e.g., hNav1.7), cells are transiently or stably transfected with the cDNA encoding the desired channel's α- and β-subunits.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

The following workflow outlines the key steps in a typical electrophysiology experiment to determine the sodium channel blocking properties of a compound.

Caption: Workflow for whole-cell patch-clamp analysis of sodium channel blockade.

-

Solutions:

-

Intracellular (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.

-

Extracellular (Bath) Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; adjusted to pH 7.3 with NaOH.

-

-

Recording Equipment: A patch-clamp amplifier, data acquisition hardware and software, and a microscope are required. Borosilicate glass micropipettes are pulled to a resistance of 1-3 MΩ.

-

Voltage Protocols:

-

Tonic Block (Resting State): Cells are held at a negative potential (e.g., -120 mV) where most channels are in the resting state. Short depolarizing pulses (e.g., to -10 mV) are applied to elicit sodium currents. The drug's effect on the peak current is measured.

-

Inactivated State Block: A long depolarizing prepulse (e.g., to -60 mV for 500 ms) is used to shift a significant population of channels into the inactivated state before the test pulse. The affinity for the inactivated state is calculated from the shift in the steady-state inactivation curve.

-

Use-Dependent Block: A train of repetitive depolarizing pulses (e.g., at 5 Hz) is applied. A progressive reduction in current amplitude in the presence of the drug indicates use-dependent block.

-

Conclusion and Future Directions

This compound is a promising analgesic compound that, like its parent duloxetine, exhibits significant sodium channel blocking activity. Its preferential binding to the inactivated state and its use-dependent blocking characteristics suggest it would be most active at sites of high-frequency neuronal firing, a hallmark of nociceptive pathways.

While the qualitative aspects of its sodium channel interaction are established, a critical next step for the research community is to determine the precise inhibitory concentrations (IC50) of N-Methyl Duloxetine on various sodium channel isoforms. This quantitative data is essential for a comprehensive understanding of its potency and selectivity, and for guiding further drug development efforts. Future studies should also aim to elucidate the binding kinetics and explore the potential for isoform-specific interactions, which could inform the development of more targeted and effective non-opioid analgesics.

References

Navigating the Physicochemical Landscape of N-Methyl Duloxetine Hydrochloride: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount for successful formulation and development. This technical guide provides an in-depth analysis of the solubility and stability of N-Methyl Duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate a thorough understanding of this critical API.

Solubility Profile of this compound

The solubility of this compound has been characterized in a range of organic solvents and aqueous solutions at varying pH levels. This data is crucial for developing appropriate formulations for preclinical and clinical studies.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

| Solvent/Aqueous Solution | Solubility (mg/mL) | Citation |

| Ethanol | ~20 | [1] |

| Dimethyl Sulfoxide (DMSO) | ~25 | [1] |

| Dimethylformamide (DMF) | ~30 | [1] |

| Water | 3 | [2] |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 | [1] |

| Aqueous solution at pH 4 | 21.6 g/L (21.6 mg/mL) | [3] |

| Aqueous solution at pH 7 | 2.74 g/L (2.74 mg/mL) | [3] |

| Aqueous solution at pH 9 | 0.331 g/L (0.331 mg/mL) | [3] |

It is important to note that for maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Experimental Protocol for Solubility Determination

The following protocol outlines a general procedure for determining the solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., ethanol, DMSO, DMF, purified water)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phase for HPLC analysis

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent in a volumetric flask.

-

Equilibration: Tightly cap the flasks and place them in a temperature-controlled environment. Stir the solutions vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle. Centrifuge the samples at a high speed to further separate the solid and liquid phases.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Stability Profile of this compound

The stability of this compound has been assessed under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. These studies are essential for determining the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The following table summarizes the degradation of this compound under different stress conditions.

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Citation |

| Acidic Hydrolysis | 0.01N HCl | 8 hours | 40°C | 41.35 | [4][5] |

| Acidic Hydrolysis | 0.1N HCl | 1 hour | Reflux | 99.63 | [4] |

| Acidic Hydrolysis | 0.5N HCl | 9 hours | 80°C | Significant degradation | [6] |

| Alkaline Hydrolysis | 1N NaOH | 4 hours | 80°C | - | [6] |

| Alkaline Hydrolysis | - | 1 hour | Reflux | 2.83 | [4][5] |

| Neutral Hydrolysis | Water | 4 hours | 80°C | - | [6] |

| Neutral Hydrolysis | - | 1 hour | Reflux | 42.75 | [4][5] |

| Oxidative | 30% H₂O₂ | 48 hours | - | Stable | [4][5] |

| Photolytic | Solid Form | - | - | Stable | [4][5] |

| Photolytic | Solution Form | - | - | Considerable degradation | [4][5] |

| Thermal | Solid Form | - | - | Stable | [4][5] |

These studies reveal that this compound is highly unstable in acidic conditions and also shows considerable degradation under neutral and photolytic (in solution) conditions. It is relatively more stable under alkaline, oxidative, and thermal (solid-state) stress.

Experimental Protocol for Forced Degradation Studies

The following protocol provides a general methodology for conducting forced degradation studies on this compound.

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to generate degradation products for the development of stability-indicating analytical methods.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01N, 0.1N, 0.5N)

-

Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 1N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Purified water

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Reflux condenser

-

Water bath or heating mantle

-

Photostability chamber

-

Oven

-

HPLC system with a suitable column and detector

-

Mobile phase for HPLC analysis

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[4]

-

Acidic Hydrolysis:

-

To a specific volume of the stock solution, add an equal volume of the desired HCl solution.

-

Subject the mixture to the specified temperature (e.g., 40°C, 80°C, or reflux) for the designated time.

-

After the stress period, cool the solution to room temperature and neutralize it with a suitable base (e.g., NaOH solution).

-

Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

To a specific volume of the stock solution, add an equal volume of the desired NaOH solution.

-

Subject the mixture to the specified temperature (e.g., 80°C or reflux) for the designated time.

-

After the stress period, cool the solution to room temperature and neutralize it with a suitable acid (e.g., HCl solution).

-

Dilute the final solution with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Mix a specific volume of the stock solution with an equal volume of purified water.

-

Subject the mixture to the specified temperature (e.g., 80°C or reflux) for the designated time.

-

After the stress period, cool the solution and dilute it with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix a specific volume of the stock solution with an equal volume of H₂O₂ solution.

-

Keep the solution at room temperature for the specified duration.

-

Dilute the final solution with the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid this compound powder and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

-

After exposure, dissolve the solid powder in a suitable solvent and dilute both the solid and solution samples with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid this compound powder in an oven at a specified temperature for a defined period.

-

After the stress period, cool the sample, dissolve it in a suitable solvent, and dilute it with the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

The method should be capable of separating the intact drug from its degradation products. A common mobile phase consists of a mixture of phosphate buffer, methanol, and tetrahydrofuran.[4][7] The detection wavelength is typically set around 232 nm.[4]

-

Conclusion

This technical guide provides a consolidated overview of the solubility and stability of this compound. The presented data and protocols are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of the final drug product. The significant instability of this compound under acidic and neutral aqueous conditions, as well as in solution under photolytic stress, necessitates careful consideration during the formulation process to prevent degradation and ensure product integrity.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl Duloxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for N-Methyl Duloxetine hydrochloride. Due to the limited availability of specific experimental values for this compound in publicly accessible literature, this document also includes data for the parent compound, Duloxetine hydrochloride, for comparative purposes. It is crucial to note the molecular differences between these compounds when considering the provided information.

Introduction to this compound

N-Methyl Duloxetine is a derivative of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI). This compound has been investigated for its analgesic properties and its mechanism of action is understood to involve the blockage of neuronal sodium channels.[1][2] This guide aims to consolidate the known physicochemical parameters, outline relevant experimental methodologies, and visualize its mechanism of action.

Physicochemical Data

A comprehensive search of scientific literature did not yield specific experimental data for the melting point and pKa of this compound. However, data for the parent compound, Duloxetine hydrochloride, is available and presented below for reference.

Table 1: Physicochemical Properties of Duloxetine Hydrochloride

| Property | Value | Notes |

| Melting Point | 118-122 °C | [3] |

| >160 °C | Decomposition and melting occurs[4] | |

| pKa | 9.34 | [4] |

| 9.6 (at 25°C) | Determined in DMF-water (66:34)[3] |

It is imperative to reiterate that the data in Table 1 pertains to Duloxetine hydrochloride and not this compound. These values are provided as a reference due to the structural similarity between the two molecules.

Experimental Protocols

While specific experimental protocols for determining the melting point and pKa of this compound are not available, standard methodologies for these measurements are well-established in pharmaceutical sciences.

3.1. Melting Point Determination (General Protocol)

The melting point of a solid crystalline substance is a key indicator of its purity. A common method for its determination is capillary melting point analysis.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

-

Purity Indication: A sharp melting point range (typically < 2 °C) is indicative of a pure substance. Impurities tend to broaden and depress the melting range.

3.2. pKa Determination (General Protocol)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like N-Methyl Duloxetine, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method.

-

Apparatus: Potentiometer with a pH electrode, burette, and stirrer.

-

Procedure:

-

A precisely weighed amount of the substance is dissolved in a suitable solvent (e.g., water or a mixed solvent system like DMF-water).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Mechanism of Action: Sodium Channel Blockade

N-Methyl Duloxetine has been shown to elicit its analgesic effects through the tonic and use-dependent block of neuronal Na+ channels.[2] This mechanism is crucial for its potential therapeutic applications in pain management. The following diagram illustrates the logical workflow of this mechanism.

Caption: Workflow of N-Methyl Duloxetine as a sodium channel blocker.

The experimental workflow for investigating the sodium channel blocking activity of N-Methyl Duloxetine typically involves patch-clamp electrophysiology.

Caption: Experimental workflow for patch-clamp analysis.

Conclusion

References

In Vitro Activity of N-Methyl Duloxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Duloxetine hydrochloride, a derivative of the established serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine, has emerged as a compound of interest with a distinct in vitro pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of the in vitro activity of this compound, with a primary focus on its well-documented effects as a neuronal sodium channel blocker. While data on its interaction with monoamine transporters remains limited, this document summarizes the available information and presents detailed experimental methodologies for the key assays used to characterize this compound. The guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Duloxetine is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, and various pain syndromes, exerting its therapeutic effects through the potent and balanced inhibition of serotonin (5-HT) and norepinephrine (NE) transporters.[1] this compound, as a structurally related molecule, warrants thorough investigation to elucidate its own pharmacological properties. Preclinical studies have identified N-Methyl Duloxetine as a potential analgesic agent.[2] This guide will delve into the in vitro data that defines its mechanism of action, with a particular emphasis on its activity at voltage-gated sodium channels.

Core Mechanism of Action: Neuronal Sodium Channel Blockade

The primary in vitro activity of this compound identified to date is the blockade of neuronal voltage-gated sodium (Na+) channels. This action is both tonic and use-dependent, suggesting a potential mechanism for its observed analgesic properties.[3][4]

Quantitative Data on Sodium Channel Activity

A key study by Wang et al. (2016) characterized the sodium channel blocking effects of N-Methyl Duloxetine in rat pituitary (GH3) cells, which endogenously express voltage-gated sodium channels. The study demonstrated that N-Methyl Duloxetine has a higher affinity for the inactivated state of the channel compared to the resting state, a characteristic of many local anesthetics and antiarrhythmic drugs.[2]

| Parameter | Value | Cell Line | Reference |

| Tonic Block (IC50) | Not explicitly reported in abstracts | Rat GH3 cells | [2] |

| Use-Dependent Block | Significant | Rat GH3 cells | [2] |

| State Dependence | Higher affinity for inactivated state | Rat GH3 cells | [2] |

Note: Specific IC50 values for tonic block were not available in the reviewed literature abstracts. Access to the full publication may provide this quantitative data.

Monoamine Transporter Binding Profile (Comparative)

A comprehensive in vitro binding profile of this compound at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) is not currently available in the public domain. However, given its structural similarity to Duloxetine, a potent dual inhibitor of SERT and NET, it is crucial for researchers to consider this potential activity.[1]

For comparative purposes, the binding affinities of Duloxetine are presented below. It is important to note that these values do not represent the binding affinities of this compound and should be used as a reference for designing future experiments.

| Target | Ligand | Ki (nM) | Species | Reference |

| Serotonin Transporter (SERT) | Duloxetine | 0.8 | Human | [5] |

| Norepinephrine Transporter (NET) | Duloxetine | 7.5 | Human | [5] |

| Dopamine Transporter (DAT) | Duloxetine | Less potent inhibition | Human | [6] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Characterization

This protocol is based on the methodology described for investigating the effects of N-Methyl Duloxetine on neuronal Na+ currents in GH3 cells.[2]

Objective: To determine the tonic and use-dependent block of voltage-gated sodium channels by this compound.

Cell Culture:

-

Rat pituitary GH3 cells are cultured in Ham's F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For electrophysiological recordings, cells are plated onto glass coverslips.

Solutions:

-

External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Coverslips with adherent GH3 cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

The whole-cell configuration is established by forming a giga-ohm seal between the pipette tip and the cell membrane, followed by gentle suction to rupture the membrane patch.

-

Voltage-clamp recordings are performed using a patch-clamp amplifier.

-

To measure tonic block , cells are held at a holding potential of -100 mV, and Na+ currents are elicited by depolarizing voltage steps to 0 mV. The peak current amplitude is measured before and after the application of various concentrations of this compound.

-

To assess use-dependent block , a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 5 Hz) is applied from a holding potential of -100 mV. The progressive reduction in peak current amplitude during the pulse train in the presence of the compound indicates use-dependent block.

Data Analysis:

-

The concentration-response curve for tonic block is fitted with the Hill equation to determine the IC50 value.

-

Use-dependent block is quantified by comparing the reduction in current amplitude over the pulse train at different stimulation frequencies.

Radioligand Binding Assay for Monoamine Transporter Affinity

This is a generalized protocol for determining the binding affinity of a test compound to SERT and NET.

Objective: To determine the inhibitory constant (Ki) of this compound for the serotonin and norepinephrine transporters.

Materials:

-

Cell membranes prepared from cells stably expressing human SERT or NET.

-

Radioligands: [3H]Citalopram (for SERT) or [3H]Nisoxetine (for NET).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known SERT or NET inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound at the voltage-gated sodium channel.

Experimental Workflow

Caption: Workflow for whole-cell patch-clamp analysis of sodium channel blockade.

Conclusion

The in vitro profile of this compound is currently defined by its activity as a state- and use-dependent blocker of neuronal voltage-gated sodium channels. This mechanism provides a strong rationale for its potential as an analgesic. However, a comprehensive understanding of its pharmacology is incomplete without a thorough characterization of its effects on monoamine transporters. Future research should prioritize conducting radioligand binding and functional uptake assays for SERT, NET, and DAT to determine its selectivity profile and to better differentiate it from its parent compound, Duloxetine. Such data will be invaluable for guiding further drug development efforts and for understanding the full therapeutic potential of this compound.

References

- 1. Duloxetine pharmacology: profile of a dual monoamine modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: Electrophysiological Characterization of N-Methyl Duloxetine Hydrochloride Using Patch Clamp Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl Duloxetine hydrochloride is an analgesic compound and a homolog of duloxetine, a well-established Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used in the treatment of depression and neuropathic pain.[1][2] Like its parent compound, this compound is known to elicit both tonic and use-dependent blockade of neuronal voltage-gated sodium (Na+) channels.[1][2] Understanding the detailed electrophysiological profile of this compound is crucial for elucidating its mechanism of action and assessing its therapeutic potential and off-target effects.

The patch clamp technique remains the gold standard for investigating the direct effects of a compound on ion channel function, providing high-resolution data on channel kinetics, state-dependent binding, and potency.[3][4] This document provides detailed protocols and application data, primarily derived from studies on the parent compound duloxetine, to guide the electrophysiological characterization of this compound. The provided methodologies for studying voltage-gated sodium channels are directly applicable, as this target has been confirmed for N-Methyl Duloxetine.[2]

Key Ion Channel Targets of Duloxetine and Derivatives

Patch clamp studies have revealed that duloxetine modulates a variety of ion channels, which may contribute to its overall pharmacological profile. These findings provide a strong basis for investigating similar effects with this compound.

-

Voltage-Gated Sodium (Na+) Channels: Duloxetine exhibits state-dependent block of several Na+ channel isoforms, including Nav1.7, Nav1.4, Nav1.5, and Nav1.8.[5][6][7] It preferentially blocks the open and inactivated states over the resting state, a mechanism that may contribute to its analgesic effects.[5][8] N-Methyl Duloxetine has also been confirmed to block neuronal Na+ channels with a higher affinity for the inactivated state.[2]

-

Voltage-Gated Potassium (K+) Channels: Duloxetine has been shown to inhibit various K+ channels, including Kv4.3, Kv1.5, and Kv2.1.[9][10][11] This inhibition is often concentration- and use-dependent, affecting channel inactivation gating.[10][12] Effects on hERG channels have also been noted, particularly at higher concentrations.[13]

-

Transient Receptor Potential (TRP) Channels: Several studies have identified TRP channels as targets for duloxetine. It is a potent, activity-dependent inhibitor of TRPC5 channels and is also known to modulate TRPM2 and TRPV1 channels, which are involved in pain and sensory signaling.[14][15][16]

-

Nicotinic Acetylcholine Receptors (nAChRs): Duloxetine blocks nAChR currents, with a notably high potency for the α7 subtype, suggesting another potential mechanism for its CNS effects.[17][18]

Data Presentation: Inhibitory Profile of Duloxetine

The following tables summarize the quantitative data on the inhibitory effects of the parent compound, duloxetine, on various ion channels as determined by patch clamp electrophysiology. These values serve as a benchmark for designing experiments and interpreting results for this compound.

Table 1: Inhibition of Voltage-Gated Sodium (Na+) Channels by Duloxetine

| Channel Subtype | Cell Type | IC50 (μM) | Channel State | Reference |

|---|---|---|---|---|

| hNav1.7 | HEK Cells | 22.1 ± 0.4 | Resting | [5] |

| 1.79 ± 0.10 | Inactivated | [5] | ||

| 0.25 ± 0.02 | Open | [5] | ||

| Nav1.4 | HEK Cells | 0.51 ± 0.05 | Open | [5] |

| Nav1.5 | HEK Cells | 14 ± 1 | Tonic Block | [6] |

| Nav1.7 | HEK Cells | 19 ± 2 | Unselective | [6] |

| Nav1.8 | HEK Cells | 29 ± 2 | Unselective | [6] |

| Endogenous Na+ | ND7/23 Cells | 23 ± 1 | Unselective |[6] |

Table 2: Inhibition of Voltage-Gated Potassium (K+) Channels by Duloxetine

| Channel Subtype | Cell Type | IC50 (μM) | Measurement | Reference |

|---|---|---|---|---|

| Kv4.3 | CHO Cells | 8.4 | Peak Amplitude | [9][12] |

| 2.1 | Current Integral | [9][12] | ||

| Arterial Kv | Rabbit Coronary | 4.95 ± 0.15 | - | [10][11] |

| hERG | Xenopus Oocytes | 142.8 | - |[13] |

Table 3: Inhibition of TRP Channels and nAChRs by Duloxetine

| Channel Subtype | Cell Type | IC50 (μM) | Reference |

|---|---|---|---|

| TRPC5 | HEK293T Cells | 0.54 ± 0.03 | [16] |

| nAChR (α7) | HEK Cells | 0.1 | [17][18] |

| nAChR (α3β4) | HEK Cells | 0.56 | [17][18] |

| nAChR (α4β2) | HEK Cells | 0.85 |[17][18] |

Experimental Protocols

The following are generalized whole-cell patch clamp protocols that can be adapted to study the effects of this compound on voltage-gated sodium channels and TRP channels.

Protocol 1: Characterizing State-Dependent Block of Voltage-Gated Sodium Channels (e.g., Nav1.7)

This protocol is designed to measure the tonic (resting state) and inactivated state block of Na+ channels expressed in a heterologous system like HEK293 cells.

1. Cell Preparation:

-

Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., hNav1.7).

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

Use low-density plating to facilitate patching of individual cells.

2. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH and osmolarity to ~310 mOsm.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm.

-

This compound Stock: Prepare a 10-100 mM stock solution in DMSO and dilute to final concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

3. Electrophysiological Recording:

-

Use a patch clamp amplifier and data acquisition system (e.g., Axon Instruments portfolio).[4]

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

-

Establish a Giga-ohm seal (>1 GΩ) on a target cell and then rupture the membrane to achieve the whole-cell configuration.[19]

-

Hold the cell at a holding potential of -120 mV to ensure most channels are in the resting state.

4. Voltage Protocols and Data Acquisition:

-

Resting State (Tonic) Block:

-

From the holding potential of -120 mV, apply a 20 ms depolarizing step to 0 mV to elicit the peak sodium current.

-

Repeat this step every 10-15 seconds to allow full recovery from inactivation between pulses.

-

After obtaining a stable baseline, perfuse the cell with increasing concentrations of this compound.

-

-

Inactivated State Block:

-

Modify the protocol to include a 500 ms pre-pulse to a voltage that induces steady-state inactivation (e.g., -70 mV), immediately followed by the test pulse to 0 mV.

-

The holding potential remains at -120 mV.

-

This protocol measures the affinity of the drug for the inactivated state of the channel.[5]

-

-

Data Analysis:

-

Measure the peak inward current amplitude for each pulse.

-

Calculate the percentage of block at each drug concentration relative to the baseline current.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Protocol 2: Measuring Inhibition of TRPC5 Channels

This protocol is for assessing the inhibition of TRPC5 channels, which can be activated by various stimuli.

1. Cell Preparation:

-

Use HEK293T cells transiently or stably expressing human TRPC5.

2. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

-

Internal Solution (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA. Adjust pH to 7.2.

-

Agonist: Use an appropriate TRPC5 agonist, such as Englerin A or a G-protein pathway activator like carbachol if co-expressed with the M1 muscarinic receptor.

-

This compound Stock: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

-

Establish a whole-cell patch clamp configuration as described previously.

-

Use a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) applied every 5 seconds to elicit currents. This allows for the observation of the characteristic outwardly rectifying current of TRPC5.

4. Experimental Procedure:

-

Record baseline currents using the voltage ramp protocol.

-

Apply the TRPC5 agonist to the external solution to activate the channel and record the potentiated currents.

-

Once a stable activated current is achieved, co-apply increasing concentrations of this compound with the agonist.

-

Record the inhibition of the agonist-induced current.

-

Data Analysis:

-

Measure the current amplitude at a positive potential (e.g., +80 mV) from the ramp protocol.

-

Calculate the percentage of inhibition caused by the compound at each concentration.

-

Determine the IC50 value by fitting the data to the Hill equation.[16]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing a compound using patch clamp electrophysiology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. R-Duloxetine and N-Methyl Duloxetine as Novel Analgesics Against Experimental Postincisional Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 5. Block of neuronal Na+ channels by antidepressant duloxetine in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential inhibition of cardiac and neuronal Na(+) channels by the selective serotonin-norepinephrine reuptake inhibitors duloxetine and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Duloxetine blocks cloned Kv4.3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Related Videos - Duloxetine inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle: Electrophysiological evidence and mechanistic insights [visualize.jove.com]

- 11. Duloxetine inhibits voltage-dependent K+ channels in rabbit coronary arterial smooth muscle: Electrophysiological evidence and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 13. Acute and subacute effects of the selective serotonin-noradrenaline reuptake inhibitor duloxetine on cardiac hERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medicineinnovates.com [medicineinnovates.com]

- 15. Duloxetine Reduces Oxidative Stress, Apoptosis, and Ca2+ Entry Through Modulation of TRPM2 and TRPV1 Channels in the Hippocampus and Dorsal Root Ganglion of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity dependent inhibition of TRPC1/4/5 channels by duloxetine involves voltage sensor-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholars.mssm.edu [scholars.mssm.edu]

- 18. Dual Antidepressant Duloxetine Blocks Nicotinic Receptor Currents, Calcium Signals and Exocytosis in Chromaffin Cells Stimulated with Acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. docs.axolbio.com [docs.axolbio.com]

Application Note: Development of Advanced Drug Delivery Systems for N-Methyl Duloxetine Hydrochloride

Here are the detailed Application Notes and Protocols for developing drug delivery systems for N-Methyl Duloxetine hydrochloride.

Introduction this compound, commonly known as Duloxetine HCl, is a potent Serotonin and Norepinephrine Reuptake Inhibitor (SNRI).[1] It is widely prescribed for the treatment of major depressive disorder (MDD), generalized anxiety disorder, fibromyalgia, and neuropathic pain.[2][3] Despite its therapeutic efficacy, the clinical use of Duloxetine HCl is hampered by several physicochemical and pharmacokinetic challenges. The molecule is highly susceptible to degradation in acidic environments, such as the stomach, and undergoes extensive first-pass metabolism in the liver.[2][4][5] These factors contribute to variable and often low bioavailability, necessitating the development of advanced drug delivery systems to enhance its stability and therapeutic performance.[5][6]

Rationale for Controlled Drug Delivery Developing a controlled or targeted drug delivery system for this compound can offer several key advantages:

-

Protection from Acid Degradation: Encapsulating the drug within a protective carrier, such as lipid nanoparticles or enteric-coated pellets, can shield it from the harsh acidic pH of the stomach, preventing the formation of toxic degradation products like 1-naphthol.[1][2]

-

Bypass of First-Pass Metabolism: Nanoparticle-based systems can facilitate drug absorption through alternative pathways, potentially reducing the extent of hepatic first-pass metabolism and thereby increasing oral bioavailability.[2][5]

-

Sustained Release and Improved Patient Compliance: Controlled-release formulations can maintain therapeutic drug concentrations for an extended period, which may reduce dosing frequency, minimize plasma level fluctuations, and improve patient adherence to therapy.[7][8][9]

-

Enhanced Efficacy: By improving stability and bioavailability, advanced delivery systems can ensure more consistent and effective drug levels at the target site, potentially leading to better therapeutic outcomes.[6][10]

Potential Delivery Strategies Several strategies have been explored for the formulation of Duloxetine HCl, which can be adapted for its N-Methyl derivative:

-

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from physiological lipids. They offer high stability, protect the encapsulated drug from degradation, and can provide sustained release.[2][6] Studies have shown that SLNs can significantly enhance the chemical stability and efficacy of Duloxetine.[6][10]

-

Delayed-Release Multi-particulate Systems: This approach involves creating small pellets or beads containing the drug, which are then coated with an enteric polymer.[1][11] These systems prevent drug release in the stomach but allow for dissolution in the neutral pH of the intestine. This is the strategy used in the commercial product, Cymbalta®.[4][12]

-

Mesoporous Silica Nanoparticles (MSNs): MSNs are known for their high surface area and tunable pore size, allowing for high drug loading and controlled, pH-sensitive release.[13] They have been shown to be a promising carrier for Duloxetine, offering protection in acidic media and sustained release at neutral pH.[13]

Experimental Protocols

Protocol 1: Preparation of N-Methyl Duloxetine HCl-Loaded Solid Lipid Nanoparticles (SLNs)